molecular formula C8H8O3S B7637610 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylicacid

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylicacid

Cat. No.: B7637610
M. Wt: 184.21 g/mol
InChI Key: ATQZJQVZQHPLOO-UHFFFAOYSA-N
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Description

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is an organic compound with a unique structure that combines elements of both thieno and pyran rings.

Preparation Methods

The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can be compared with other similar compounds, such as:

    4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.

    Thieno[2,3-c]pyridine derivatives: These compounds share the thieno ring but have different substituents and properties.

The uniqueness of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5,7-dihydro-4H-thieno[2,3-c]pyran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c9-8(10)6-3-5-1-2-11-4-7(5)12-6/h3H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQZJQVZQHPLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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